Meropenem Meropenem Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively. It has a role as an antibacterial drug, an antibacterial agent and a drug allergen. It is a carbapenemcarboxylic acid, a pyrrolidinecarboxamide, an alpha,beta-unsaturated monocarboxylic acid and an organic sulfide.
Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Brand Name: Vulcanchem
CAS No.: 96036-03-2
VCID: VC20748084
InChI: InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
SMILES: CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Molecular Formula: C17H25N3O5S
Molecular Weight: 383.5 g/mol

Meropenem

CAS No.: 96036-03-2

Cat. No.: VC20748084

Molecular Formula: C17H25N3O5S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Meropenem - 96036-03-2

CAS No. 96036-03-2
Molecular Formula C17H25N3O5S
Molecular Weight 383.5 g/mol
IUPAC Name (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
Standard InChI Key DMJNNHOOLUXYBV-PQTSNVLCSA-N
Isomeric SMILES C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Canonical SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Appearance Assay:≥98%A crystalline solid

Chemical Properties and Structure

Meropenem is chemically described as (4R,5S,6S)-3-[[(3S,5S)-5-(Dimethylcarbamoyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid trihydrate. Its empirical formula is C17H25N3O5S- 3H2O with a molecular weight of 437.52 . The compound appears as a white to pale yellow crystalline powder with variable solubility characteristics; it is soluble in 5% monobasic potassium phosphate solution, sparingly soluble in water, very slightly soluble in hydrated ethanol, and practically insoluble in acetone or ether .

When reconstituted for clinical use, meropenem solution varies from colorless to yellow depending on concentration, with pH values ranging between 7.3 and 8.3 . Each 1 gram vial of meropenem delivers 1 gram of the active compound and 90.2 mg of sodium as sodium carbonate (3.92 mEq), while each 500 mg vial delivers 500 mg meropenem and 45.1 mg of sodium .

Indications and Clinical Applications

Approved Indications

Meropenem has received regulatory approval for treatment of several serious bacterial infections. In the United States, it is indicated for:

  • Complicated skin and skin structure infections in adults and pediatric patients 3 months of age and older

  • Complicated intra-abdominal infections in adults and pediatric patients

  • Bacterial meningitis in pediatric patients 3 months of age and older

In most other countries, meropenem's approved indications are more extensive, including:

  • Nosocomial pneumonia

  • Complicated intra-abdominal infections

  • Septicemia

  • Febrile neutropenia

  • Complicated skin and skin structure infections

  • Bacterial meningitis

  • Complicated urinary tract infections

  • Obstetric and gynecological infections

  • Pulmonary exacerbations in cystic fibrosis patients

  • Severe community-acquired pneumonia

This broad range of approved indications reflects meropenem's versatility as an antimicrobial agent capable of addressing diverse infection sites and pathogens.

Antimicrobial Spectrum and Mechanism

Meropenem exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative pathogens. Its activity extends to extended-spectrum beta-lactamase (ESBL)- and AmpC-producing Enterobacteriaceae, making it particularly valuable for treating infections caused by resistant organisms .

The compound's effectiveness against a wide range of pathogens is attributable to its mechanism of action as a carbapenem antibiotic, which involves binding to penicillin-binding proteins to inhibit bacterial cell wall synthesis, ultimately resulting in bacterial cell death.

Pharmacokinetics and Tissue Distribution

Plasma Concentrations

Following intravenous administration, meropenem achieves significant plasma concentrations rapidly. After a 30-minute intravenous infusion in healthy volunteers, mean peak plasma concentrations reach approximately 23 μg/mL (range 14-26) for the 500 mg dose and 49 μg/mL (range 39-58) for the 1 gram dose . When administered as a 5-minute intravenous bolus injection, peak plasma concentrations increase to approximately 45 μg/mL (range 18-65) for the 500 mg dose and 112 μg/mL (range 83-140) for the 1 gram dose .

The plasma half-life of meropenem is relatively short, with concentrations typically declining to approximately 1 μg/mL at 6 hours after administration of a 500 mg dose . No accumulation is observed with regimens using 500 mg administered every 8 hours or 1 gram administered every 6 hours in subjects with normal renal function .

Tissue Distribution

Meropenem demonstrates excellent penetration into various tissues and body fluids, with highest concentrations typically observed at 1 hour after the start of infusion. The compound has minimal protein binding at approximately 2%, facilitating distribution throughout the body .

Table 1 presents meropenem concentrations in selected tissues following intravenous administration:

TissueIntravenous Dose (gram)Number of SamplesMean Concentration [μg/mL or μg/(gram)]Range [μg/mL or μg/(gram)]
Endometrium0.574.21.7–10.2
Myometrium0.5153.80.4–8.1
Ovary0.582.80.8–4.8
Cervix0.527.05.4–8.5
Fallopian tube0.591.70.3-3.4
Skin0.5223.30.5–12.6
Interstitial fluid0.595.53.2-8.6
Skin1.0105.31.3–16.7
Interstitial fluid1.0526.320.9–37.4

This distribution profile demonstrates meropenem's ability to reach therapeutic concentrations in various tissues relevant to its clinical applications .

Clinical Efficacy

Efficacy in Skin and Soft Tissue Infections

Multiple clinical studies have demonstrated meropenem's high efficacy in complicated skin and soft tissue infections (cSSTIs). Two open-label studies compared meropenem 500 mg every 8 hours with imipenem/cilastatin 500 mg every 6 hours. Clinical efficacy rates in evaluable patients 7–14 days after end of treatment were similar: 92% and 100% in meropenem-treated groups versus 89% and 100% in groups receiving imipenem/cilastatin .

An additional prospective, randomized, double-blind study evaluated meropenem 500 mg every 8 hours (261 evaluable patients) versus imipenem/cilastatin 500 mg every 8 hours (287 patients). Clinical efficacy rates 7–28 days after end of treatment were 86.2% for meropenem and 82.9% for imipenem/cilastatin . These results confirm meropenem's effectiveness in treating cSSTIs with efficacy comparable to established alternative treatments.

Efficacy Across Various Infection Types

Clinical studies have demonstrated that meropenem has similar efficacy to comparator antibacterial agents across multiple infection types, including:

  • Imipenem/cilastatin in complicated intra-abdominal infections, cSSTIs, febrile neutropenia, complicated urinary tract infections, obstetric or gynecological infections, and severe community-acquired pneumonia

  • Clindamycin plus tobramycin or gentamicin in complicated intra-abdominal infections or obstetric/gynecological infections

  • Cefotaxime plus metronidazole in complicated intra-abdominal infections

  • Cefepime and ceftazidime plus amikacin in septicemia or febrile neutropenia

  • Ceftazidime, clarithromycin plus ceftriaxone or amikacin in severe community-acquired pneumonia

Meropenem has also shown similar efficacy to cefotaxime in pediatric and adult patients with bacterial meningitis, and to ceftazidime when both agents were administered with or without tobramycin in patients with cystic fibrosis experiencing acute pulmonary exacerbations .

In some specific indications, meropenem demonstrated superior efficacy compared to alternative treatments. It showed greater efficacy than ceftazidime or piperacillin/tazobactam in febrile neutropenia, and greater efficacy than ceftazidime plus amikacin or tobramycin in patients with nosocomial pneumonia .

Real-World Effectiveness

Real-world studies provide important insights into meropenem's performance in routine clinical practice. Different clinical studies with meropenem have shown efficacy rates ranging between 64% and 99%, depending on the type of infection being treated .

The highest success rates have been observed in urinary tract infections (90.0–99.0%), followed by skin and soft tissue infections (73.1–98.0%) and lower respiratory tract infections (64.0–89.0%) . These variations reflect the different challenges presented by various infection types and the specific pathogens commonly associated with them.

Dosing Considerations

Standard Dosing Regimens

Meropenem dosing varies according to the type and severity of infection, patient characteristics, and pathogen susceptibility. Standard dosing for adults with complicated skin and skin structure infections is 500 mg administered intravenously every 8 hours as a 15 to 30-minute infusion .

For complicated intra-abdominal infections in adults, the standard dose is 1 gram administered intravenously every 8 hours as a 15 to 30-minute infusion. Pediatric patients receive weight-based dosing, with recommendations varying by infection type and age .

Pharmacokinetic/Pharmacodynamic Considerations

The traditional pharmacokinetic/pharmacodynamic (PK/PD) target for meropenem is 40% free drug time above the minimum inhibitory concentration (fT>MIC). This target was established based on in vitro and in vivo animal studies .

For severe infections, particularly in critically ill patients, a more aggressive PK/PD target of 100% fT>MIC (maintaining free drug concentrations above the MIC throughout the dosing interval) has been advocated because of its association with improved clinical outcomes .

Even more aggressive targets such as 100% fT>4×MIC have been proposed to achieve maximal killing effect while preventing the emergence of antimicrobial resistance . These considerations influence dosing strategies in complex cases, potentially supporting extended infusion times or increased dosing frequency.

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